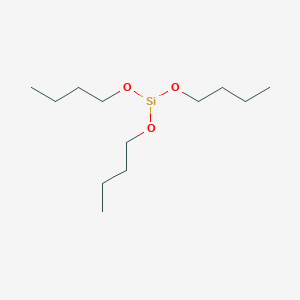

Tributoxysilan

Description

Properties

Molecular Formula |

C12H27O3Si |

|---|---|

Molecular Weight |

247.43 g/mol |

InChI |

InChI=1S/C12H27O3Si/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h4-12H2,1-3H3 |

InChI Key |

WIBMQCMDDDVXDN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO[Si](OCCCC)OCCCC |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations Involving Tributoxysilane

Hydrolysis and Condensation Reactions in Sol-Gel Processing

The sol-gel process is a versatile method for creating solid materials from small molecules, and for trialkoxysilanes like tributoxysilane, it fundamentally involves two sequential reactions: hydrolysis and condensation. unm.edu Initially, the butoxy groups (-OBu) are replaced by hydroxyl groups (-OH) in the presence of water, a reaction known as hydrolysis. This step produces silanol (B1196071) intermediates and butanol as a byproduct. Subsequently, these silanol groups react with each other (water condensation) or with remaining butoxy groups (alcohol condensation) to form silicon-oxygen-silicon (Si-O-Si) bridges, known as siloxane bonds. unm.edu This polycondensation process leads to the formation of a network structure that extends throughout the liquid medium, eventually forming a gel.

Hydrolysis: Si(OBu)₄ + nH₂O → (HO)ₙSi(OBu)₄₋ₙ + nBuOH

Water Condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

Alcohol Condensation: ≡Si-OBu + HO-Si≡ → ≡Si-O-Si≡ + BuOH

The progression and rates of both hydrolysis and condensation are highly sensitive to various reaction parameters, most notably pH and temperature. researchgate.netresearchgate.net These conditions dictate the reaction mechanisms and, consequently, the structure of the resulting silica (B1680970) network.

Effect of pH: The pH of the reaction medium is a critical factor, as both hydrolysis and condensation are catalyzed by acids and bases. unm.edu The hydrolysis rate of alkoxysilanes is at its minimum around a neutral pH of 7 and increases under both acidic and basic conditions. unm.eduuc3m.es

Acidic Conditions (pH < 7): Under acidic conditions, an alkoxy group is rapidly protonated, making it a better leaving group. This facilitates a nucleophilic attack by water on the silicon atom. unm.edu Hydrolysis typically proceeds faster than condensation, leading to the formation of weakly branched, linear, or randomly branched polymer chains. This results in longer gelation times. researchgate.netgelest.com For related silanes, it has been shown that slightly acidic water (pH 5.3-6.0) is used to control the hydrolysis process. researchgate.net

Basic Conditions (pH > 7): Under basic conditions, the reaction is promoted by the nucleophilic attack of hydroxide (B78521) ions (OH⁻) on the silicon atom. unm.edu The condensation rate is generally faster than the hydrolysis rate. researchgate.net This leads to the formation of more highly branched clusters that grow and link together, resulting in dense, particle-like structures and often shorter gelation times. gelest.com

Effect of Temperature: Temperature plays a significant role in the kinetics of the sol-gel process, as described by the Arrhenius law. researchgate.net Increasing the reaction temperature generally accelerates both the hydrolysis and condensation rates. researchgate.net Studies on similar trialkoxysilanes have shown that a higher temperature can significantly favor the progression of both reactions. nih.gov For instance, research on methyltrimethoxysilane (B3422404) (MTMS) indicates that while temperature has a modest effect on the hydrolysis rate, it can greatly increase the condensation rate of the resulting silanol. researchgate.net This acceleration promotes the formation of the Si-O-Si network. researchgate.net

The table below summarizes the general influence of pH on the reaction rates for alkoxysilanes, which is applicable to tributoxysilane.

| Condition | Hydrolysis Rate | Condensation Rate | Resulting Structure |

|---|---|---|---|

| Acidic (pH < 7) | Fast | Slow (Rate-limiting) | Weakly branched, linear polymers |

| Neutral (pH ≈ 7) | Slowest | Slow | - |

| Basic (pH > 7) | Slow (Rate-limiting) | Fast | Highly branched, dense clusters |

The polymerization of silica from tributoxysilane precursors is a complex process governed by the kinetics of the consecutive and competing hydrolysis and condensation reactions. The relative rates of these reactions determine the structure of the evolving polymer.

The hydrolysis of each of the three butoxy groups occurs in a stepwise manner, and the rate can be influenced by the increasing number of hydroxyl groups on the silicon atom. gelest.com Similarly, condensation proceeds through the formation of dimers, trimers, and larger oligomers, eventually leading to a three-dimensional gel network. nih.gov

Understanding the structure of the transient intermediates and the final polymeric network is crucial for controlling the properties of the sol-gel derived material. Various spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si NMR is a particularly powerful tool for studying the sol-gel process. It can distinguish between silicon atoms with different numbers of hydroxyl groups, alkoxy groups, and siloxane bridges. nih.govresearchgate.net This allows for the direct monitoring of the consumption of the precursor and the formation of various hydrolyzed and condensed species, including monomers, dimers, and higher oligomers. researchgate.net Studies on tetramethoxysilane (B109134) (TMOS) have demonstrated the ability of 29Si NMR to track the time-dependent concentrations of individual silicon species throughout the reaction. researchgate.net

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to follow the chemical changes during the sol-gel reaction. The hydrolysis process can be monitored by observing the disappearance of bands associated with Si-O-C bonds and the appearance of bands corresponding to Si-OH bonds. uc3m.es The subsequent condensation is indicated by the growth of a broad band characteristic of the Si-O-Si network. nih.gov

These analytical methods provide detailed insights into how reaction conditions influence the molecular-level structure, such as the degree of cross-linking and the presence of residual functional groups, which ultimately determine the macroscopic properties of the final material. researchgate.netbohrium.com

Covalent Grafting and Surface Functionalization Mechanisms

Tributoxysilane can be used to chemically modify surfaces through covalent grafting, a process central to its function as a coupling agent. This surface functionalization involves the reaction of the silane (B1218182) with hydroxyl groups present on the surface of inorganic substrates like silica, glass, or metal oxides. mdpi.comrsc.org The process transforms the surface properties, for example, by improving adhesion between an inorganic substrate and an organic polymer. nbinno.com

The general mechanism involves two key steps:

Hydrolysis: The butoxy groups of tributoxysilane first hydrolyze in the presence of water to form reactive silanetriol (R-Si(OH)₃) intermediates. This water can be present in the solvent or adsorbed on the substrate surface.

Condensation: The newly formed silanol groups then condense with the hydroxyl groups (-OH) on the substrate surface, forming stable, covalent siloxane (Si-O-Si) bonds. mdpi.com Additionally, the silanol groups can self-condense with each other, forming a polysiloxane layer on the surface. researchgate.netmdpi.com

As a coupling agent, tributoxysilane acts as a molecular bridge between an inorganic substrate and an organic material. wikipedia.org The trifunctional nature of tributoxysilane allows it to form multiple bonds with the substrate surface, creating a robust, cross-linked interlayer. mdpi.com

The reaction begins with the hydrolysis of the butoxy groups to silanols. These silanols then hydrogen-bond with the surface hydroxyls of the substrate. Upon heating or drying, these interactions are converted into covalent Si-O-Si linkages with the removal of water. rsc.orgnih.gov After attachment to the surface, the remaining organic group on the tributoxysilane is oriented away from the substrate, where it can interact or react with an organic polymer matrix, thus "coupling" the two dissimilar materials.

The effectiveness of the grafting process can be influenced by several factors, including the hydration level of the substrate, the concentration of the silane, and the reaction temperature and time. nih.gov

The rate and efficiency of the surface grafting reaction can be significantly enhanced by the use of catalysts. Amine catalysts, such as triethylamine (B128534) (TEA) or ammonia (B1221849), are commonly employed to promote the silanization process. mdpi.commdpi.com

Amines can catalyze both the initial hydrolysis of the alkoxysilane and the subsequent condensation reaction with the surface hydroxyls. nih.govresearchgate.net The catalytic effect in basic conditions is attributed to the generation of highly reactive silanolate anions (≡Si-O⁻), which readily attack other silanol groups or the silicon atoms of the alkoxysilane. In studies involving the functionalization of halloysite (B83129) nanotubes with (3-chloropropyl) trimethoxy silane, the addition of small amounts of triethylamine and ammonia solution was found to enhance the degree of grafting. mdpi.com

The table below illustrates the effect of reaction conditions on the grafting efficiency of a representative trialkoxysilane on a silica surface.

| Parameter | Condition | Effect on Grafting Rate | Reference Finding |

|---|---|---|---|

| Temperature | Low (e.g., 50-70 °C) | Slow increase | In a study on vinyl triethoxysilane (B36694), the grafting rate increased significantly when the temperature was raised to 80 °C. nih.gov |

| High (e.g., 80 °C) | Significant increase | ||

| Catalyst | Without Amine Catalyst | Slower reaction | The addition of triethylamine and ammonia was found to enhance the degree of grafting of (3-chloropropyl) trimethoxy silane. mdpi.com |

| With Amine Catalyst | Accelerated reaction | ||

| Silane Dosage | Low | Low grafting rate | Increasing the dosage of vinyl triethoxysilane from <8 mL to >8 mL led to a sharp rise in the grafting rate on macroporous silica gel. nih.gov |

| High | High grafting rate |

Silane Coupling Agent Mechanisms

Formation of Monolayers vs. Multilayers

The formation of layers of tributoxysilane on a substrate surface is a complex process influenced by reaction conditions. While the goal is often to create a uniform, close-packed monolayer, studies on trialkoxysilanes suggest that the reality is often a partial multilayer. researchgate.net The tendency for monolayer formation appears to be greater under milder reaction conditions, particularly when the silane possesses a longer alkyl chain. researchgate.net

Even when a dense, close-packed layer is achieved that exhibits significant blocking effects in electrochemical analyses, the surface concentration of the immobilized silane can exceed what is expected for a true monolayer. This suggests that the modification of a surface with a trialkoxysilane, such as tributoxysilane, likely results in a surface that is best described as a partial multilayer rather than a perfect monolayer. researchgate.net This distinction is crucial for understanding the ultimate surface properties and for designing materials with specific interfacial characteristics.

Factors that can influence the formation of monolayers versus multilayers include:

| Factor | Influence on Layer Formation |

|---|---|

| Reaction Temperature | Milder temperatures tend to favor monolayer formation. researchgate.net |

| Concentration | Higher concentrations can lead to increased surface coverage, potentially promoting multilayer formation. |

| Solvent | The choice of solvent can affect the solubility and reactivity of the silane, thereby influencing layer growth. |

| Molecular Structure | Longer alkyl chains on the silane can promote the formation of more ordered, close-packed layers. researchgate.net |

Interfacial Reaction Pathways with Diverse Substrates

Tributoxysilane, as a trifunctional silane, can engage in complex hydrolytically initiated self-condensation reactions. researchgate.net These reactions can lead to the formation of polymeric silsesquioxane structures, especially in the presence of moisture. researchgate.net The interfacial reaction pathways of tributoxysilane are highly dependent on the nature of the substrate it is interacting with.

On siliceous mineral surfaces, such as glass or ceramics, the primary reaction involves the hydrolysis of the butoxy groups to form silanol groups (Si-OH). These silanol groups can then condense with the hydroxyl groups present on the substrate surface, forming stable Si-O-Si bonds. researchgate.net This covalent linkage is the basis for the use of such silanes as coupling agents to improve adhesion between organic polymers and inorganic fillers. researchgate.net

The reactivity of tributoxysilane is not limited to inorganic substrates. It can also undergo exchange reactions with molecules containing hydroxyl or carboxyl groups, leading to the formation of silyl (B83357) ethers and esters. researchgate.net This reactivity allows for the modification of a wide range of organic polymers and surfaces.

The specific reaction pathway and the resulting interfacial structure are influenced by several factors:

| Substrate Type | Primary Interfacial Reaction | Resulting Bond |

|---|---|---|

| Siliceous Surfaces (e.g., glass, silica) | Condensation between silanol groups of hydrolyzed tributoxysilane and surface hydroxyl groups. researchgate.net | Covalent Si-O-Si |

| Metal Oxides (e.g., TiO2) | Similar to siliceous surfaces, involving reaction with surface hydroxyl groups. researchgate.net | Covalent Metal-O-Si |

| Organic Polymers with -OH or -COOH groups | Exchange reactions forming silyl ethers or esters. researchgate.net | Covalent Si-O-C |

Polymerization and Crosslinking Mechanisms

The polymerization and crosslinking of tributoxysilane are primarily governed by hydrolysis and condensation reactions. nih.gov These processes are fundamental to the formation of polysiloxane networks and are integral to the material's application in coatings, adhesives, and as a crosslinking agent. nih.govtue.nl

Hydrolysis: In the presence of water, the butoxy groups (-OBu) of tributoxysilane are replaced by hydroxyl groups (-OH), forming silanols. This reaction can be catalyzed by either acids or bases. nih.gov

Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups or with remaining butoxy groups to form siloxane bridges (Si-O-Si). This process releases water or butanol as a byproduct. nih.gov

Network Formation: As condensation continues, a three-dimensional crosslinked network of polysiloxane is formed. mdpi.com The extent of crosslinking is dependent on factors such as the water/silane ratio, catalyst, pH, and temperature. mdpi.com

The kinetics of these reactions are complex, with hydrolysis and condensation rates being significantly influenced by the reaction conditions. In acidic environments, hydrolysis tends to be faster than condensation, while in basic conditions, condensation is generally the faster step. researchgate.net

Integration of Alkoxysilane Side Groups into Polymer Architectures

A key application of tributoxysilane is its integration into existing polymer architectures as a side group, which imparts the ability to crosslink and modify the polymer's properties. researchgate.net This is typically achieved by copolymerizing a vinyl-functional tributoxysilane with other monomers or by grafting tributoxysilane onto a pre-existing polymer backbone.

Once incorporated, these alkoxysilane side groups can undergo hydrolysis and polycondensation reactions, leading to the formation of a crosslinked network within the polymer matrix. researchgate.net This crosslinking can significantly enhance the mechanical and chemical properties of the host polymer. However, the formation of these crosslinks can also lead to poor solubility of the modified polymer, which can complicate its characterization. researchgate.net

Radical Polymerization and Co-condensation Reactions

Tributoxysilane can be involved in radical polymerization processes, particularly when it is functionalized with a polymerizable group such as a vinyl group (vinyltributoxysilane). This allows for its incorporation into polymer chains via free-radical polymerization.

In such systems, a novel crosslinking mechanism can occur. For example, in the benzoyl peroxide-mediated aqueous suspension grafting of vinyltriethoxysilane (B1683064) onto polypropylene, a significant increase in the gel percentage was observed, indicating a high degree of crosslinking. researchgate.net This suggests that in addition to the expected silane grafting, other crosslinking reactions are taking place.

Furthermore, co-condensation reactions can occur when tributoxysilane is present with other alkoxysilanes or organoalkoxysilanes. researchgate.net The relative rates of hydrolysis and condensation of the different silanes will determine the final structure of the resulting copolymer.

Catalytic Chain Transfer Polymerisation (CCTP) for Silane-Modified Polymers

Catalytic Chain Transfer Polymerisation (CCTP) is a powerful technique for producing polymers with controlled molecular weights and end-group functionalities. nih.gov While direct CCTP of tributoxysilane itself is not typical, this method can be employed to synthesize polymers that are subsequently modified with silanes or to polymerize monomers that already contain a silane moiety.

CCTP utilizes a catalytic chain transfer agent, often a cobalt complex, to control the polymerization of monomers like methacrylates. nih.gov This process is highly efficient and can be conducted under various reaction conditions, including in flow reactors. nih.gov The resulting polymers possess a terminal double bond that can be used for further functionalization, including the introduction of silane groups for subsequent crosslinking.

This approach allows for the synthesis of well-defined, silane-modified polymers that can be used as precursors for a variety of materials, including amphiphilic polymers and emulsion-templated porous polymers. rsc.orgrsc.org The ability to tailor the polymer architecture with CCTP provides a high degree of control over the final properties of the crosslinked silane-modified material.

Advanced Mechanistic Studies

Advanced mechanistic studies are crucial for a deeper understanding of the complex reactions involving tributoxysilane. Techniques such as UV/vis spectroscopy can be employed to monitor reaction kinetics. The absence of isosbestic points in time-dependent spectra can indicate a multi-step reaction mechanism. rsc.org

Global data fitting using numerical integration of rate equations and singular value decomposition can be used to deconvolute complex spectral data, affording the spectra and time-dependence of each species, as well as the rate constants for each step in the reaction. rsc.org Such detailed kinetic analysis can reveal the presence of reaction intermediates and help to elucidate the complete reaction pathway. rsc.org While these advanced techniques have been applied to various chemical systems, their application to the specific hydrolysis, condensation, and interfacial reactions of tributoxysilane can provide a more complete mechanistic picture of its chemical transformations.

Computational Chemistry Approaches to Reaction Mechanisms

The study of reaction mechanisms for alkoxysilanes, including hydrolysis and condensation, is greatly enhanced by computational modeling. nih.gov These methods allow for a detailed examination of the kinetics and pathways of silane polymerization, helping to predict suitable conditions for specific material fabrication. nih.gov Quantum chemistry methods are employed to analyze these reactions at a molecular level, clarifying the steps of hydrolysis, condensation, and surface binding.

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the reaction mechanisms of silanes. researchgate.net It is employed to study the kinetics and pathways of processes like hydrolysis and condensation. researchgate.net DFT calculations can map out potential energy surfaces (PES), disclosing the energetic, structural, and electronic properties of key stationary points, including reactants, transition states, and products.

DFT studies on alkoxysilane reactions, for instance, reveal how hydrolysis proceeds. In acidic mediums, the alkoxide group is first protonated, making the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by water. nih.gov In alkaline conditions, the mechanism is proposed to be an SN2-Si type, involving penta- or hexavalent intermediates or transition states, where a nucleophilic hydroxyl group attacks the silicon atom. nih.gov DFT calculations have been instrumental in investigating these pathways, for example, in the study of reactions between siloxy silanes and carbon dioxide, where the role of intermediates and transition states was elucidated. researchgate.net Furthermore, DFT has been used to simulate the reactions of methyltriethoxysilane hydrolysis products with cellulose, revealing reaction activity centers and the influence of solvents on the grafting reaction mechanisms. ncsu.edu

Solvent choice is a critical parameter that can control the rate and degree of hydrolysis and condensation reactions for alkoxysilanes. researchgate.net Computational models are essential for understanding these effects. Solvents can either hinder or promote condensation by forming hydrogen bonds with silanol intermediates. researchgate.net For example, computational and experimental studies on an aminosilane (B1250345) reaction showed that the reaction is significantly faster in hexane (B92381) than in tetrahydrofuran (B95107) (THF). nih.gov This is attributed to the competitive hydrogen bonding effects of the polar, oxygen-containing THF, which interferes with the formation of prereaction complexes. nih.gov

Computational models can incorporate solvent effects through either implicit models, which represent the solvent as a continuum, or explicit models, where individual solvent molecules are included in the calculation. numberanalytics.com

Counterions can also play a significant role by stabilizing reactants and intermediates. numberanalytics.com DFT calculations on the reaction of α-siloxy silanes demonstrated that a cesium cation (Cs+) plays a critical role in stabilizing the key transition state, thereby facilitating the reaction. researchgate.net The explicit inclusion of counterions and solvent molecules in mechanistic models is crucial for accurately representing the reaction pathway and energetics. researchgate.net

Computational chemistry allows for the detailed mapping of a reaction's energy profile, also known as a reaction coordinate diagram. wikipedia.org This profile illustrates the potential energy changes as reactants are converted into products, passing through various transition states and intermediates. wikipedia.orgyoutube.com The peaks on this profile correspond to high-energy transition states, and the valleys represent lower-energy intermediates. youtube.com

| Alkoxysilane | Condition | Activation Energy (Ea) |

|---|---|---|

| Methyltriethoxysilane (MTES) | pH 3.134 | 57.61 kJ/mol |

| Methyltriethoxysilane (MTES) | pH 3.83 | 97.84 kJ/mol |

| Tetraethoxysilane (TEOS) | pH 3.134 | 31.52 kJ/mol |

| 3-Cyanopropyl triethoxysilane (CTES) | Alkaline Medium | 20 kJ/mol |

| 3-Cyanopropyl triethoxysilane (CTES) | Acidic Medium | 58 kJ/mol |

Theoretical Frameworks for Predicting Reactivity and Selectivity

Beyond elucidating mechanisms of known reactions, theoretical frameworks are used to predict the reactivity and selectivity of compounds like tributoxysilane. numberanalytics.com These predictions are often based on the electronic structure of the reactant molecules. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. numberanalytics.comwikipedia.org This theory posits that reactivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org A smaller energy gap between the HOMO of a nucleophile and the LUMO of an electrophile indicates a more favorable interaction and a higher reaction rate. researchgate.net

Advanced Materials Science Applications of Tributoxysilane Derived Systems

Sol-Gel Derived Hybrid Materials

The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel) of either discrete particles or network polymers. For organotrialkoxysilanes like tributoxysilane, the process is initiated by the hydrolysis of the alkoxy groups, followed by condensation reactions to form a siloxane network (Si-O-Si). sol-gel.netmdpi.com The presence of the organic butyl group, which is non-hydrolyzable, allows for the integration of organic properties into the inorganic silica (B1680970) network. mdpi.com

Inorganic-organic hybrid materials derived from tributoxysilane are synthesized through the co-condensation of hydrolyzed tributoxysilane with other precursors. nih.gov This process allows for the creation of a covalently linked, dense co-network that combines the properties of both inorganic glasses (e.g., hardness, thermal stability) and organic polymers (e.g., flexibility, functionality). sol-gel.net

The fabrication process begins with the hydrolysis of the butoxy groups of tributoxysilane in the presence of water and a catalyst (acidic or basic). This reaction produces silanol (B1196071) (Si-OH) groups. Subsequently, these silanol groups undergo condensation reactions with each other or with other hydrolyzed precursors to form a stable, three-dimensional siloxane backbone. The non-hydrolyzable butyl group remains attached to the silicon atom, becoming an integral part of the final network structure. The choice of catalyst, the water-to-silane molar ratio, solvent, and temperature are critical parameters that control the rates of hydrolysis and condensation, thereby influencing the final structure and properties of the hybrid material. mdpi.com

The resulting hybrid networks possess unique characteristics. The inorganic siloxane component provides a rigid and thermally stable framework, while the organic butyl groups introduce flexibility and hydrophobicity. By carefully selecting co-precursors, it is possible to create materials with tailored properties for specific applications, such as scratch-resistant coatings, flexible electronics, and advanced composites. sol-gel.netnih.gov

Tributoxysilane is a key component in the development of nanocomposite coatings and thin films through the sol-gel technique. These coatings are designed to enhance the surface properties of various substrates, providing functionalities such as corrosion resistance, wear resistance, and modified wettability. nih.govscispace.com The sol-gel method allows for the deposition of thin, uniform films on complex shapes at relatively low temperatures. mdpi.com

The process involves preparing a sol containing tributoxysilane, often mixed with other metal alkoxides or nanoparticles (e.g., SiO₂, TiO₂, ZnO). scispace.commdpi.com This sol is then applied to a substrate via techniques like dip-coating, spin-coating, or spray-coating. Upon application, the solvent evaporates, and the precursors undergo further condensation, forming a solid thin film. The final step typically involves a thermal curing process to densify the coating and improve its adhesion to the substrate. nih.gov

The incorporation of nanoparticles into the tributoxysilane-derived matrix results in nanocomposites with enhanced performance. For instance, silica nanoparticles can improve the mechanical hardness and abrasion resistance of the coating. mdpi.com The organic butyl groups from tributoxysilane can impart hydrophobicity to the surface. The properties of the final coating can be precisely controlled by adjusting the composition of the sol, the type and concentration of nanoparticles, and the processing parameters. mdpi.com

| Parameter | Effect on Hydrolysis/Condensation Rate | Impact on Final Coating Properties |

|---|---|---|

| Catalyst Type (Acid vs. Base) | Acid catalysts promote hydrolysis, leading to weakly branched polymers. Base catalysts promote condensation, leading to more particulate (colloidal) sols. mdpi.com | Affects network structure: Acid catalysis generally results in denser, less porous films, while base catalysis can lead to more porous, particulate films. |

| Water/Silane (B1218182) Molar Ratio (Rw) | Higher Rw ratios generally increase the rate of hydrolysis. mdpi.com | Influences the degree of cross-linking. Insufficient water leads to incomplete hydrolysis and a weaker network. Excess water can lead to faster gelation and potentially more porous structures. |

| Solvent Type | The polarity and miscibility of the solvent affect the solubility of precursors and the rate of reactions. | Can influence film uniformity, drying behavior, and the potential for crack formation. |

| Curing Temperature | Higher temperatures accelerate condensation and solvent removal. nih.gov | Increases the density, hardness, and adhesion of the coating. High temperatures can cause decomposition of the organic groups. nih.gov |

The microstructure and gelation time of tributoxysilane-derived gels are critical factors that determine the properties and processability of the final materials. These parameters can be precisely tailored by controlling the sol-gel reaction kinetics. mdpi.com Gelation time refers to the point at which the sol transitions into a solid gel, a continuous network that spans the entire volume.

Several factors influence the gelation process:

pH of the solution : The rates of hydrolysis and condensation of alkoxysilanes are highly dependent on pH. The isoelectric point of silica is around pH 2-3. Below this pH, both reactions are slow. Above this pH, the condensation reaction is significantly accelerated. mdpi.com

Concentration of Precursors : Higher concentrations of tributoxysilane generally lead to shorter gelation times as the reactive species are in closer proximity. osti.gov

Temperature : Increasing the reaction temperature typically accelerates both hydrolysis and condensation rates, resulting in a shorter gelation time.

Organic Substituent : The nature of the non-hydrolyzable organic group (in this case, butyl) affects reaction rates due to steric hindrance and electronic effects. Bulky groups like butoxy can slow down the condensation process compared to smaller groups like methoxy (B1213986) or ethoxy. osti.gov

By manipulating these parameters, the microstructure of the resulting gel can be controlled, ranging from dense, glass-like materials to highly porous aerogels. For instance, slow hydrolysis and condensation rates tend to produce more uniform and less branched polymer networks, leading to denser materials. Conversely, rapid condensation can lead to the formation of larger colloidal particles, resulting in a more open and porous gel structure.

Surface Engineering and Functionalization

Tributoxysilane is utilized in surface engineering to modify the chemical and physical properties of a material's surface. This functionalization is achieved by forming a thin, stable layer of silane molecules that are covalently bonded to the substrate. The butyl groups of tributoxysilane play a crucial role in altering surface energy and creating hydrophobic properties.

The creation of stable hydrophobic surfaces is a significant application of tributoxysilane. The process involves the reaction of the silane with hydroxyl (-OH) groups present on the surface of many materials, such as glass, ceramics, and metals. The hydrolysis of tributoxysilane's butoxy groups generates reactive silanol groups, which then condense with the surface hydroxyls, forming strong covalent Si-O-Substrate bonds.

Once anchored, the nonpolar butyl chains orient away from the surface, creating a low-energy, "waxy" layer. This layer repels water, causing water droplets to bead up with a high contact angle, a characteristic of hydrophobic surfaces. The stability of these hydrophobic surfaces is high due to the strong covalent bonds formed between the silane and the substrate. These surfaces are valuable for applications requiring water repellency, self-cleaning properties, and reduced surface contamination.

Research on similar long-chain alkyltrialkoxysilanes has demonstrated the creation of very stable hydrophobic surfaces with water contact angles exceeding 100 degrees. nih.gov The effectiveness of the hydrophobic modification depends on the density and uniformity of the silane layer.

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a substrate. Tributoxysilane and similar trialkoxysilanes are excellent precursors for forming SAMs on metal oxide surfaces like titanium dioxide (TiO₂) and zinc oxide (ZnO), which are rich in surface hydroxyl groups. nih.gov

The formation of a SAM involves the immersion of the metal oxide substrate into a dilute solution of the silane. The trialkoxy head of the tributoxysilane molecule has a strong affinity for the hydroxylated surface. The molecules anchor to the surface through hydrolysis and condensation reactions, forming covalent Si-O-metal bonds. nih.govnih.gov Van der Waals interactions between the adjacent butyl chains drive the ordering and dense packing of the molecules, resulting in a well-defined monolayer. researchgate.net

The properties of the SAM-modified surface are determined by the terminal organic group. In the case of tributoxysilane, the butyl groups create a nonpolar, hydrophobic surface. nih.gov The ability to form these stable, ordered monolayers allows for precise control over the interfacial properties of metal oxides, which is critical for applications in sensors, electronics, and photocatalysis. nih.govrsc.orgresearchgate.net For example, modifying the surface of ZnO with alkyltriethoxysilanes has been shown to produce stable hydrophobic surfaces, which is important for engineering interfaces in hybrid inorganic-organic devices. nih.govosti.gov

| Property | Description | Controlling Factors |

|---|---|---|

| Bonding Mechanism | Covalent bonding (Si-O-Metal) between the silane headgroup and surface hydroxyls on the metal oxide. nih.gov | Surface hydroxyl density, silane headgroup reactivity (e.g., alkoxy vs. chloro), presence of water. researchgate.net |

| Ordering and Packing Density | Driven by intermolecular van der Waals forces between the organic chains. Long, straight chains lead to better ordering. researchgate.net | Length and structure of the alkyl chain, deposition time, temperature, solvent choice. |

| Surface Properties | Determined by the terminal functional group of the silane. Butyl groups from tributoxysilane impart hydrophobicity. nih.gov | The chemical nature of the R-group in R-Si(OR')₃. |

| Stability | SAMs are generally thermally and chemically stable due to strong covalent substrate-molecule bonds and cross-linking between silane molecules. researchgate.net | Degree of cross-linking between adjacent silane molecules, strength of the substrate-silane bond. |

Chemically Functionalized Surfaces for Specific Applications

The modification of material surfaces using organosilanes, including tributoxysilane derivatives, is a critical technique for tailoring surface properties such as reactivity, adhesion, and biocompatibility. This process typically involves the covalent grafting of functional silane molecules onto surfaces rich in hydroxyl groups, like silica, glass, and metal oxides. nih.govethz.ch

The general mechanism involves the hydrolysis of the trialkoxysilane's butoxy groups to form reactive silanols (Si-OH). These silanols then condense with surface hydroxyl groups, forming a stable, covalently bonded siloxane layer. ethz.ch By choosing a tributoxysilane molecule with a specific organic functional group (R), the surface can be endowed with desired chemical characteristics.

Detailed research findings have demonstrated the versatility of this approach:

Bio-functionalization : Surfaces can be functionalized with amine-terminated silanes, such as aminopropyltributoxysilane, which then act as anchor points for biomolecules. This is crucial for applications in biosensors and biomedical implants where specific protein or cell adhesion is required. nih.gov

Photo-responsive Surfaces : Researchers have synthesized novel alkoxysilanes bearing light-responsive groups like cinnamic acid. nih.gov When grafted onto silica nanoparticle surfaces, these functionalized silanes allow for the photoreversible control of surface properties, which is promising for developing photo-responsive materials and devices. nih.gov

Enhanced Adhesion : In microelectronics and polymer composites, functionalized surfaces are essential for improving the adhesion between inorganic substrates and organic polymers. Silane coupling agents form a chemical bridge at the interface, enhancing the durability and performance of the composite material. nih.govethz.ch

The choice of the functional group allows for the creation of surfaces with tailored properties for a wide range of applications.

| Functional Group (R) | Resulting Surface Property | Specific Application Area |

|---|---|---|

| Amino (-NH2) | Provides sites for covalent attachment of biomolecules | Biosensors, Chromatography, Biomedical Implants nih.gov |

| Epoxy | Enhances adhesion to epoxy-based polymers | Polymer composites, Adhesives |

| Methacrylate | Enables surface-initiated polymerization for polymer brushes | Coatings, Hybrid materials nih.gov |

| Cinnamic Acid | Photo-dimerization capability | Photo-responsive materials, Controlled release systems nih.gov |

Polymer Composites and Hybrid Polymers

Tributoxysilane-derived systems are integral to the formulation of advanced polymer composites and organic-inorganic hybrid polymers. By incorporating a siloxane network into a polymer matrix, it is possible to combine the desirable properties of both materials, such as the flexibility and toughness of the organic polymer with the thermal stability and rigidity of the inorganic silica component. mdpi.com

Silylated Polyurethanes for Enhanced Material Performance

Silyl-terminated polyurethanes (STPUs) represent a significant class of hybrid materials that offer considerable advantages over traditional polyurethane systems. adhesivesmag.com In these materials, the polyurethane backbone is end-capped with a trialkoxysilane, such as tributoxysilane. researchgate.net This modification allows for a moisture-curing mechanism where the terminal alkoxy groups hydrolyze and condense to form a cross-linked siloxane network. researchgate.net

This curing process provides several benefits:

Isocyanate-Free Systems : Unlike conventional two-component polyurethane systems, STPUs are free of unreacted isocyanates, which are a health and safety concern. adhesivesmag.com

Improved Stability : The resulting siloxane cross-links impart enhanced thermal stability, water resistance, and weatherability to the polyurethane. researchgate.net

No Foaming : The moisture-curing reaction does not produce carbon dioxide as a byproduct, thus avoiding the foaming issues that can occur with traditional moisture-cured polyurethanes. adhesivesmag.com

The properties of the final elastomer can be finely tuned by selecting different silane crosslinkers and catalysts. Research has shown that the type and number of alkoxy groups on the silane, as well as the presence of other functional groups, significantly influence the physical properties of the cured material, such as tensile strength and elongation. adhesivesmag.com For instance, polyurethanes end-capped with tributoxysilane have been synthesized and their curing speeds with different catalysts evaluated. researchgate.net

Waterborne Polyurethane Hybrid Coatings

The demand for environmentally friendly coatings has driven the development of waterborne polyurethane (WPU) systems. The incorporation of silanes into WPU dispersions creates organic-inorganic hybrid coatings with superior properties. In a common approach, the polyurethane is functionalized with an aminosilane (B1250345), such as (3-aminopropyl)triethoxysilane, which allows the polymer to crosslink at room temperature upon evaporation of the water. researchgate.netcapes.gov.br

The resulting hybrid coating combines the toughness of the polyurethane with the durability and resistance of the silicone network. researchgate.net Studies have shown that incorporating alkoxysilane side groups into the WPU backbone leads to significant improvements in material performance. researchgate.net As the silane content increases, properties such as the surface contact angle to water (hydrophobicity), water adsorption resistance, and mechanical strength are enhanced. researchgate.net This is attributed to the migration of the flexible silane side chains to the film surface, where they crosslink and form a protective, hydrophobic silica-like layer. researchgate.net

| Property | Unmodified WPU Film | Silane-Modified WPU Film |

|---|---|---|

| Surface Hydrophobicity | Lower | Higher |

| Water Adsorption | Higher | Lower |

| Tensile Strength | Base Value | Increased |

| Modulus | Base Value | Increased |

Silsesquioxane-Based Organic-Inorganic Hybrid Materials

Silsesquioxanes are a class of organosilicon compounds with the general formula (RSiO1.5)n, where R is an organic substituent. mdpi.comvot.pl These compounds are formed through the hydrolysis and condensation of trifunctional silanes, like tributoxysilane. They serve as nanometer-sized building blocks for creating highly defined organic-inorganic hybrid materials. vot.pl

The structure of silsesquioxanes consists of a rigid, stable inorganic silica core (Si-O-Si) and functional organic groups pointing outwards. vot.pl This unique architecture makes them ideal for a variety of applications:

Polymer Reinforcement : When incorporated into polymer matrices, the rigid silsesquioxane core can significantly enhance the mechanical properties and thermal stability of the material.

Functional Materials : The organic groups can be tailored for specific functionalities, leading to materials for catalysis, biomedicine, and drug delivery systems. vot.pl

For example, silsesquioxanes with epoxy functional groups have been synthesized from 3-glycidoxypropyl trimethoxysilane (B1233946) and incorporated into epoxy resins. This resulted in hybrid materials with altered glass transition temperatures and increased cross-link density. utl.pt

Porous Organic-Inorganic Hybrid Materials

Tributoxysilane and other organotrialkoxysilanes are crucial precursors in the sol-gel synthesis of porous organic-inorganic hybrid materials, such as mesoporous organosilicas. nih.gov These materials are characterized by high surface areas and well-defined pore structures, making them suitable for applications in catalysis, sorption, and chromatography. nih.gov

The synthesis often involves the co-condensation of a primary silica source, like tetraethoxysilane (TEOS), with an organotrialkoxysilane. cmu.eduresearchgate.net The organosilane introduces organic functional groups directly into the silica framework. This "one-pot" synthesis approach allows for precise control over the final material's properties. nih.govcmu.edu By varying the organosilane precursor, it is possible to tune the porosity and surface chemistry of the material. For instance, using n-octyl triethoxy silane can create nanoparticles with a hydrophobic core capable of hosting other hydrophobic molecules. nih.gov The incorporation of organic groups makes the resulting silica framework more flexible and can impart specific functionalities, such as hydrophobicity, for applications like nanoporous membranes. researchgate.net

Specialty Applications in Emerging Technologies

The unique properties of tributoxysilane-derived systems position them as enabling materials for a variety of emerging technologies. Their ability to form stable, functional, and hybrid structures is being leveraged in fields such as bioelectronics, advanced sensors, and energy.

Bioelectronics and Biosensors : The functionalization of surfaces with silanes is a cornerstone of modern bioelectronics. rsc.orgresearchgate.net By creating surfaces that can immobilize specific biomolecules, tributoxysilane derivatives are used to fabricate highly sensitive biosensors. nih.gov The precise control over surface chemistry allows for the development of interfaces between biological systems and electronic components, which is critical for applications ranging from diagnostics to drug delivery. researchgate.net

Advanced Coatings : Hybrid waterborne polyurethane-silane coatings offer an environmentally friendly solution for high-performance applications. Their enhanced durability, weather resistance, and tunable surface properties make them suitable for advanced protective coatings in the automotive and aerospace industries. researchgate.netdntb.gov.ua

Porous Materials for Catalysis and Separation : The ability to create porous hybrid materials with tailored pore sizes and chemical functionalities is of great interest for catalysis and environmental applications. vot.plnih.gov These materials can act as highly selective catalysts or as sorbents for capturing specific pollutants from air or water.

The versatility of tributoxysilane as a precursor allows for the molecular engineering of materials designed to meet the specific demands of these advanced technological fields. mdpi.com

Anti-Reflective Coatings for Photolithography

In the fabrication of microelectronics, photolithography is a critical process that uses light to transfer a geometric pattern from a photomask to a light-sensitive chemical photoresist on a substrate. A significant challenge in this process is the reflection of the irradiating beam from the substrate, which can cause interference effects and compromise the precision of the patterned lines. To mitigate this, anti-reflective coatings (ARCs) are applied to the substrate before the photoresist layer.

Tributoxysilane derivatives are utilized in the formulation of spin-on-glass (SOG) anti-reflective coatings. These SOG materials are silicon-based compounds, such as siloxane polymers, dissolved in a solvent to create a liquid that can be spun onto a semiconductor wafer to form a thin, uniform film. The process involves combining alkoxysilane reactants, including tributoxysilane-functionalized molecules, with organic light-absorbing compounds during the synthesis of the SOG material.

These organic compounds are specifically chosen for their strong absorption at the wavelengths used in photolithography, such as 365 nm (i-line), 248 nm (KrF), and 193 nm (ArF). By incorporating these chromophores into the siloxane backbone derived from precursors like tributoxysilane, the resulting ARC can effectively absorb the light that passes through the photoresist, preventing it from reflecting off the substrate and interfering with the incoming light. This leads to better control over the dimensions of the features being printed on the wafer.

Specific examples of tributoxysilane derivatives synthesized for this purpose include compounds that integrate functionalities tailored for light absorption and polymer matrix compatibility.

| Tributoxysilane Derivative Example | Application Area | Function |

| 2-hydroxy-4-(3-tributoxysilylpropoxy)-diphenylketone | Anti-Reflective Coatings | Incorporates a light-absorbing ketone group into a silane structure for integration into SOG. |

| 9-anthracene carboxy-ethyl tributoxysilane | Anti-Reflective Coatings | Attaches an anthracene (B1667546) chromophore, which absorbs UV light, to a tributoxysilane moiety. |

Semiconductor Device Fabrication (as film-forming compositions)

SOGs serve various functions in semiconductor fabrication, including as planarizing layers to create a smooth surface topography and as insulating dielectrics between metal layers. In the context of tributoxysilane, its application is specialized for SOGs that function as bottom anti-reflective coatings (BARCs). These coatings are applied to the wafer before the photoresist and are designed to be thermally stable and resistant to the chemicals used in subsequent processing steps.

The formation of these films involves the hydrolysis and condensation of the tributoxysilane precursors, often in combination with other alkoxysilanes like tetraethoxysilane (TEOS), to form a cross-linked polysiloxane network. The choice of the alkoxy group (in this case, butoxy) can influence the reaction kinetics and the properties of the final film, such as its density and refractive index. The resulting silicon-containing film, after being cured by heating, provides the necessary anti-reflective properties to ensure the high fidelity of the photolithographic pattern transfer, which is essential for the creation of functional semiconductor devices.

| Film-Forming Composition | Key Component | Function in Semiconductor Fabrication |

| Spin-on-Glass (SOG) | Alkoxysilanes (including tributoxysilane derivatives) | Forms thin, uniform anti-reflective coatings to improve photolithography resolution. |

| Dielectric Layers | Polysiloxane Network | Provides electrical insulation and planarization between different layers of the device. |

Advanced Composites and 3D Printed Materials

In the realm of advanced composites and 3D printing, alkoxysilanes are widely used as coupling agents and for surface modification to enhance the properties of the final materials. Silane coupling agents act as a bridge at the interface between inorganic fillers (like glass or silica) and a polymer matrix, improving adhesion and leading to better mechanical properties and durability.

While various trialkoxysilanes, such as those with amino or vinyl functional groups, are commonly cited for these applications, specific research detailing the use of tributoxysilane is not as prevalent. However, the fundamental chemistry of tributoxysilane allows for its potential use in these areas. Through hydrolysis, the butoxy groups can react to form silanol groups, which can then bond with hydroxyl groups on the surface of inorganic materials. The silicon-hydrogen bond in tributoxysilane could also be functionalized to provide a reactive group that can bond with the polymer matrix.

In 3D printing, particularly with resin-based methods like stereolithography (SLA), surface modification of the printed parts is often necessary to achieve desired properties like hydrophobicity or biocompatibility. Silanization is a common technique for this purpose. Although studies often focus on other silanes, the general principles of silane chemistry suggest that tributoxysilane could potentially be used to modify the surface of 3D printed polymer parts, provided a suitable reaction pathway is employed to link it to the polymer surface. The larger butoxy groups, compared to methoxy or ethoxy groups on more common silanes, might influence the reaction rate and the density of the resulting surface coating.

| Potential Application | Material Type | Role of Alkoxysilane |

| Coupling Agent | Polymer Composites | Improve adhesion between inorganic fillers and the polymer matrix. |

| Surface Modification | 3D Printed Resins | Alter surface properties such as wettability and chemical resistance. |

Acoustic Emission Sensors and Microscopy Applications

A comprehensive review of scientific literature and technical documentation does not reveal any direct or established applications of tributoxysilane in the fields of acoustic emission sensors or microscopy.

Acoustic emission sensors are typically piezoelectric devices that detect high-frequency elastic waves generated by phenomena such as crack formation in materials. The materials used for these sensors are primarily ceramics like lead zirconate titanate (PZT).

In microscopy, various chemical compounds are used for sample preparation, such as fixatives, embedding media, and staining agents. While silanes can be used to functionalize microscope slides for better cell adhesion, there is no specific mention of tributoxysilane being used for these purposes or in any other aspect of microscopy applications.

Therefore, based on the available information, tributoxysilane-derived systems are not currently employed in the development or application of acoustic emission sensors or in standard microscopy techniques.

Computational and Theoretical Studies of Tributoxysilane Systems

Molecular Modeling and Simulation of Tributoxysilane Structures and Interactions

Molecular modeling and simulation serve as powerful tools to predict the three-dimensional structures and dynamic interactions of molecules. For alkoxysilanes, these methods are crucial for understanding how molecular shape and intermolecular forces influence bulk properties and reactivity.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. mdpi.commdpi.com For a molecule like tributoxysilane, with its flexible butoxy groups, numerous conformers are possible due to rotation around the Si-O and C-C bonds.

Computational studies on analogous, more complex alkoxysilanes, such as gamma-aminopropyltriethoxysilane (APTES), have successfully used Density Functional Theory (DFT) to map the potential energy surface. researchgate.netresearchgate.net Such an analysis for tributoxysilane would involve systematically rotating the key dihedral angles to locate energy minima. The conformer with the lowest energy is considered the most stable. The relative energies of other conformers determine their population at a given temperature. For example, studies on APTES revealed multiple stable trans and gauche conformers, with energy differences on the order of a few kcal/mol. researchgate.net A similar investigation for tributoxysilane would be necessary to produce a comparable dataset.

Table 1: Hypothetical Conformational Energy Data for Tributoxysilane (Note: This table is illustrative as specific research data for tributoxysilane is not available. The values represent the type of data that would be generated from a computational study.)

| Conformer | Key Dihedral Angles (Hypothetical) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Global Minimum (trans-trans-trans) | ~180°, ~180°, ~180° | 0.00 | ~75% |

| Local Minimum 1 (gauche-trans-trans) | ~60°, ~180°, ~180° | 1.5 | ~15% |

| Local Minimum 2 (gauche-gauche-trans) | ~60°, ~60°, ~180° | 2.5 | ~10% |

Understanding how molecules interact with each other is fundamental to predicting the physical properties of a substance. Computational studies on functionalized alkoxysilanes have shown that non-covalent interactions, such as hydrogen bonds and van der Waals forces, are critical for stabilizing molecular clusters. mdpi.comresearchgate.net

For tributoxysilane, which lacks strong hydrogen-bonding groups, intermolecular interactions would be dominated by weaker forces like C-H···O contacts and van der Waals dispersion forces. To analyze these, researchers often model dimers or larger clusters of molecules. mdpi.comresearcher.life DFT calculations can quantify the strength of these interactions. For instance, studies on aminofunctionalized silanes have detailed the contributions of N–H···N and N–H···O hydrogen bonds to the stability of dimers and trimers. mdpi.com A parallel study on tributoxysilane would be required to calculate the energy frameworks arising from its specific intermolecular contacts.

Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic structure of molecules. aspbs.comrsc.org These methods are essential for understanding reactivity and predicting spectroscopic properties.

DFT is a widely used quantum chemical method that balances computational cost with accuracy, making it suitable for studying relatively large molecules like alkoxysilanes. researchgate.netmdpi.com DFT calculations are used to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties. mdpi.comrjpbcs.com Studies on related silanes like tetraethoxysilane (TEOS) have employed DFT to investigate hydrolysis reactions. rjpbcs.com

DFT can be used to calculate a variety of electronic properties that describe how charge is distributed within a molecule. aps.orgresearchgate.netrsc.org These properties include the molecular dipole moment, charge distribution on individual atoms, and the electrostatic potential map. This information is vital for predicting how a molecule will interact with other molecules and with external electric fields. For tributoxysilane, such calculations would reveal the polarity of the molecule and identify electron-rich and electron-poor regions, which are key indicators of reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.orglibretexts.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. wikipedia.org A small gap suggests the molecule is more reactive. libretexts.org For tributoxysilane, a DFT calculation would provide the energies and spatial distributions of the HOMO and LUMO, offering fundamental insights into its chemical behavior.

Table 2: Representative Frontier Molecular Orbital Data for an Alkoxysilane (Note: This table is based on general principles for alkoxysilanes, as specific data for tributoxysilane is not available. The values are for illustrative purposes.)

| Molecular Orbital | Calculated Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| LUMO+1 | +0.5 | Si, C, H (antibonding) |

| LUMO (Lowest Unoccupied) | -0.2 | Si (p-orbitals), O (p-orbitals) |

| HOMO (Highest Occupied) | -6.8 | O (lone pairs) |

| HOMO-1 | -7.1 | Si-O (sigma bonds) |

| HOMO-LUMO Gap | 6.6 | - |

Density Functional Theory (DFT) Applications

Theoretical Approaches to Sol-Gel Kinetics and Network Formation

The sol-gel process, which transforms a solution of precursors into a solid gel network, is governed by complex kinetics. semanticscholar.org Theoretical models are essential for understanding and predicting how experimental conditions influence the final material properties. semanticscholar.org These models often focus on the rates of hydrolysis and condensation reactions of alkoxysilanes. scispace.com

The kinetics of these reactions are influenced by factors such as pH, temperature, and the nature of the solvent and catalyst. nih.gov For instance, in an acidic medium, the alkoxide group is protonated in a rapid initial step, making the silicon atom more susceptible to nucleophilic attack by water. semanticscholar.org This leads to the formation of silanol (B1196071) groups. The subsequent condensation of these silanols to form siloxane bridges is also pH-dependent, with different mechanisms dominating in acidic versus basic conditions. semanticscholar.org

The structure of the resulting silica (B1680970) network is characterized by the presence of cyclic siloxane units, particularly four-membered ((SiO)₄) and six-membered ((SiO)₆) rings. The distribution of these rings significantly impacts the material's properties. researchgate.net Theoretical modeling aims to predict this distribution based on the reaction conditions and the precursor used.

Studies have shown that the formation of smaller, more strained rings like (SiO)₄ is favored under certain conditions, while the more stable (SiO)₆ rings are generally more abundant. researchgate.net For example, in silica gels derived from triethoxysilane (B36694), a model composed of 4-fold siloxane rings was found to accurately simulate the medium-range structure. scispace.com The pH of the reaction medium can also influence the ring distribution, with low pH values favoring the formation of four-membered rings. researchgate.net The hydrolysis and condensation of hexaethoxydisiloxane, an intermediate in tetraethoxysilane (TEOS) polycondensation, predominantly forms four-membered cyclic siloxanes. elsevierpure.com In contrast, octaethoxytrisiloxane leads to a mixture of various ring sizes. elsevierpure.com

The organic substituent on the silicon atom in organoalkoxysilanes plays a crucial role in the gelation process through inductive and steric effects. The butoxy group in tributoxysilane, for instance, influences the reactivity of the silicon center.

Inductive Effects: The electron-donating or withdrawing nature of the substituent alters the electrophilicity of the silicon atom. Electron-withdrawing groups increase the positive partial charge on the silicon, making it more susceptible to nucleophilic attack and thus accelerating the hydrolysis rate.

Integration with Machine Learning and Large Language Models (LLMs) in Materials Design

ML algorithms can be trained on existing experimental data to build predictive models that correlate synthesis parameters (e.g., precursor type, pH, temperature) with material characteristics. mdpi.com This allows for the in silico screening of promising materials and the optimization of synthesis routes, significantly reducing the need for time-consuming trial-and-error experiments. nih.gov

More recently, LLMs are being developed into autonomous agents for materials design. arxiv.orgarxiv.org These models can interpret human instructions, search and comprehend scientific literature, and interact with computational tools to propose and evaluate new material compositions. arxiv.orgarxiv.org In the context of tributoxysilane-based systems, an LLM could be tasked with designing a sol-gel derived coating with specific hydrophobic or anti-corrosive properties, proposing the optimal synthesis conditions based on its vast knowledge base.

Table 2: Application of AI in Sol-Gel Materials Design

| AI Technology | Application Area | Potential Impact on Tributoxysilane Systems |

|---|---|---|

| Machine Learning (ML) | Predictive modeling of structure-property relationships. researchgate.net | Prediction of gelation time, porosity, and mechanical properties based on synthesis parameters. |

| Optimization of sol-gel process parameters. mdpi.com | Identification of optimal pH, water-to-silane ratio, and catalyst concentration for desired material characteristics. | |

| Large Language Models (LLMs) | Autonomous materials discovery and design. arxiv.orgarxiv.org | Proposing novel hybrid materials incorporating tributoxysilane for specific applications based on target properties. |

Advanced Analytical Methodologies for Characterizing Tributoxysilane Materials

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of tributoxysilane-derived materials. It allows for the real-time monitoring of chemical reactions, such as hydrolysis and condensation, and provides detailed information about the elemental and structural composition of the final products.

Vibrational Spectroscopy (FTIR, Raman) for Hydrolysis and Condensation Monitoring

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for monitoring the sol-gel process of alkoxysilanes like tributoxysilane in situ. These techniques track the chemical changes by identifying the vibrational modes of specific chemical bonds.

During the initial hydrolysis step, the alkoxy groups (Si-O-C₄H₉) of tributoxysilane react with water to form silanol (B1196071) groups (Si-OH) and butanol (C₄H₉OH). This transformation can be followed by observing the decrease in intensity of vibrational bands associated with the Si-O-C linkage and the corresponding increase in bands related to O-H stretching in both silanol and butanol. For instance, in a similar system using γ-Aminopropyltriethoxysilane, the hydrolysis was monitored by the increase of the ethanol (B145695) band at 882 cm⁻¹ and the decrease of a band at 959 cm⁻¹ associated with the silane (B1218182) precursor. researchgate.net

The subsequent condensation reactions, where silanol groups react to form siloxane bridges (Si-O-Si), are also readily monitored. The appearance and growth of a strong, broad absorption band characteristic of the Si-O-Si asymmetric stretching vibration is a clear indicator of network formation. researchgate.net In studies of related silanes, Raman and infrared spectroscopy have been used in tandem to gather a rich set of kinetic information on the intermediate species involved in both hydrolysis and condensation. nih.gov

Table 1: Characteristic Vibrational Bands for Monitoring Tributoxysilane Sol-Gel Process (Approximate Wavenumbers)

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Process Indicated |

|---|---|---|

| O-H Stretch (Butanol/Water) | 3200-3600 | Hydrolysis |

| C-H Stretch (Butoxy group) | 2850-2960 | Present in Precursor |

| Si-O-Si Asymmetric Stretch | 1000-1150 | Condensation |

| Si-OH Stretch | ~950 | Hydrolysis Product |

| Si-O-C Stretch | 950-1100 | Precursor Consumption |

Note: Specific peak positions can vary based on the chemical environment and extent of reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁹Si NMR, ¹H-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most informative technique for the detailed structural elucidation of the products formed from tributoxysilane hydrolysis and condensation. It provides quantitative data on the degree of reaction and the local chemical environment of silicon and hydrogen atoms.

¹H-NMR spectroscopy is used to track the progress of the hydrolysis reaction. The chemical shifts of the protons in the butoxy group attached to the silicon atom are distinct from the protons in the butanol molecule released as a byproduct. By integrating the signals corresponding to the butoxy group and the butanol, one can quantify the extent of hydrolysis over time. For the analogous compound triethoxysilane (B36694), the protons of the methylene (B1212753) group (O-CH₂) shift from ~3.8 ppm when attached to silicon to ~3.6 ppm in ethanol, while the methyl protons (CH₃) shift from ~1.2 ppm to ~1.1 ppm. nih.gov

²⁹Si-NMR spectroscopy provides direct insight into the silicon-oxygen backbone of the resulting polysiloxane network. The chemical shift of a silicon atom is highly sensitive to the number of siloxane bridges it has formed. A common notation, Tⁿ, is used to describe the silicon environments in trifunctional silanes like tributoxysilane, where 'n' represents the number of bridging oxygen atoms attached to the silicon. researchgate.net

T⁰ : Monomeric, unreacted, or fully hydrolyzed Si(OR)₃ or Si(OH)₃ species.

T¹ : A silicon atom bonded to one other silicon atom through a siloxane bridge (end-groups).

T² : A silicon atom bonded to two other silicon atoms (linear chain units).

T³ : A silicon atom fully condensed and bonded to three other silicon atoms (fully cross-linked sites).

By analyzing the relative areas of the T⁰, T¹, T², and T³ peaks in the ²⁹Si NMR spectrum, researchers can determine the degree of condensation and gain a detailed understanding of the polymer's structure, including its linearity, branching, and degree of cross-linking. researchgate.netmdpi.com Studies on similar systems have shown that NMR is particularly powerful for quantifying condensation products. nih.gov

Table 2: Typical ²⁹Si NMR Chemical Shift Ranges for Tⁿ Species in Polysilsesquioxanes

| Silicon Species | Description | Typical Chemical Shift Range (ppm) |

|---|---|---|

| T⁰ | Monomer/Hydrolyzed Monomer | -40 to -50 |

| T¹ | Dimer/Chain End | -50 to -60 |

| T² | Linear Chain/Cyclic Species | -60 to -70 |

Note: Ranges are approximate and can be influenced by substituents and solvent.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. nih.govwiley.com This makes it exceptionally well-suited for characterizing thin films and coatings derived from tributoxysilane on various substrates.

When a tributoxysilane-based coating is applied to a surface, XPS can confirm its presence and integrity. A survey scan will identify the elements present on the surface. For a pure silica (B1680970) coating derived from tributoxysilane, this would include Silicon (Si), Oxygen (O), and residual Carbon (C) from unhydrolyzed butoxy groups or surface contamination. High-resolution scans of the individual elemental peaks provide information about their chemical bonding environment (chemical state).

For example, the binding energy of the Si 2p peak can distinguish between elemental silicon and silicon in an oxide (SiO₂) environment. Similarly, the C 1s peak can be deconvoluted to identify different carbon species, such as C-C/C-H bonds from the butyl chain and C-O bonds from the butoxy group. This level of detail is critical for verifying the chemical structure of the deposited film and assessing its purity. XPS has been effectively used to study the deposition of other silanes, like 3-aminopropyltriethoxysilane (B1664141) (APTES), on titanium and gold surfaces, tracking the changes in elemental signals (Si, C, N, O) at each step of the coating process. osti.govnih.gov

Table 3: Typical Binding Energies for Elements in Tributoxysilane-Derived Coatings

| Element | Orbital | Chemical State | Approximate Binding Energy (eV) |

|---|---|---|---|

| Si | 2p | Si-O (Silica) | 103.0 - 103.5 |

| O | 1s | Si-O-Si | 532.5 - 533.0 |

| C | 1s | C-C, C-H | 284.8 - 285.0 |

UV/Visible Spectroscopy

UV/Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. While tributoxysilane itself, being a saturated alkoxysilane, does not possess strong chromophores and thus exhibits minimal absorption in the standard UV-Vis range, the technique remains relevant for two primary reasons.

First, it is used to characterize tributoxysilane derivatives that have been functionalized with chromophoric groups, where the UV-Vis spectrum would confirm the successful incorporation of the light-absorbing moiety. Second, and more significantly in the context of materials science, UV-Vis spectrophotometers are the foundational instruments used for Diffuse Reflectance Spectroscopy (DRS), which is a critical technique for analyzing the optical properties of solid, often powdered or opaque, materials derived from tributoxysilane. nih.gov

Diffuse Reflectance Spectroscopy (DRS) for Band Gap Analysis

Diffuse Reflectance Spectroscopy (DRS) is an essential technique for determining the optical band gap of semiconductor materials. This method is not applied to the liquid tributoxysilane precursor but to the solid-state materials synthesized using it, such as metal oxide nanoparticles coated with a silica shell derived from tributoxysilane or hybrid ceramic powders.

The technique involves illuminating a powdered or rough-surfaced sample and measuring the diffusely reflected light over a range of wavelengths. The collected reflectance data can be transformed using the Kubelka-Munk function, which relates the reflectance to the material's absorption coefficient. nih.govresearchgate.net

The optical band gap (E_g) is then determined by creating a Tauc plot. This involves plotting a modified form of the Kubelka-Munk data against photon energy (hν). By extrapolating the linear portion of the Tauc plot to the x-axis (where absorption is zero), the band gap energy can be determined. mdpi.comresearchgate.net This analysis is crucial for applications in photocatalysis, solar cells, and optoelectronics, where the band gap dictates the material's electronic and optical properties.

Microscopic and Imaging Techniques

While spectroscopic methods provide chemical and structural information, microscopic and imaging techniques are indispensable for visualizing the morphology, topography, and structure of tributoxysilane-derived materials at the micro- and nanoscale. These techniques are critical for understanding how processing conditions influence the final architecture of films, coatings, and particles.

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology of coatings and the size and shape of particles. researchgate.net SEM provides high-resolution images of the material's topography, revealing features such as film uniformity, cracks, porosity, and the aggregation state of nanoparticles. nih.govresearchgate.net For instance, SEM can be used to visualize how the hydrolysis and condensation conditions of tributoxysilane affect the resulting silica film's smoothness or particulate nature. nih.gov

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to observe the internal structure of materials. For materials derived from tributoxysilane, TEM can reveal the size distribution of primary nanoparticles within an agglomerate, the porosity of a gel, and the thickness and conformity of a silica shell coated onto a core nanoparticle. nih.gov

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of tributoxysilane-based films with extremely high vertical resolution, often at the angstrom or nanometer scale. wiley.com AFM can quantify surface roughness, identify the presence of pinholes or defects in a coating, and measure film thickness. Unlike electron microscopy, AFM can be operated in various environments, including ambient air or even liquid, making it suitable for studying surfaces under near-real-world conditions. Studies on other aminosilanes have used AFM to show how molecules form flat layers interspersed with islands, with the surface roughness and island height dependent on deposition conditions. wiley.commdpi.com

Table 4: Comparison of Microscopic Techniques for Tributoxysilane Materials

| Technique | Information Provided | Typical Application |

|---|---|---|

| SEM | Surface morphology, particle size/shape, film cracking | Characterizing coating uniformity and powder morphology |

| TEM | Internal structure, primary particle size, core-shell structures | Measuring silica shell thickness on nanoparticles |

| AFM | 3D surface topography, roughness, film thickness | Quantifying the nanoscale smoothness of a functional coating |

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for investigating the surface morphology of materials. nih.gov It utilizes a focused beam of electrons to scan the sample surface, generating high-resolution images that reveal detailed topographical features. shareok.org In the context of tributoxysilane-derived materials, SEM is employed to visualize the surface of coatings, films, and bulk composites.

Transmission Electron Microscopy (TEM) for Nanostructure and Morphology Analysis

Transmission Electron Microscopy (TEM) offers unparalleled resolution for analyzing the internal structure of materials at the nanoscale. researchgate.netnih.gov Unlike SEM, which probes the surface, TEM transmits a beam of electrons through an ultra-thin specimen to generate an image. researchgate.net This technique is indispensable for characterizing nanoparticles, nanocomposites, and porous materials synthesized using tributoxysilane as a precursor.

For materials derived from the hydrolysis and condensation of tributoxysilane, such as silica-based nanoparticles or mesoporous structures, TEM can provide critical information. diva-portal.org It allows for the direct visualization of particle size, size distribution, and morphology. nanoscientific.org Furthermore, high-resolution TEM (HRTEM) can even resolve the crystalline lattice of inorganic domains within a hybrid material. In studies of nanoparticles synthesized from silane precursors like tetraethoxysilane (TEOS), TEM has been used to observe the formation of networked agglomerates, providing insight into the reaction mechanism. nanoscientific.org This information is vital for applications in catalysis, drug delivery, and advanced materials, where the nanostructure dictates the material's performance. nih.gov

Atomic Force Microscopy (AFM) for Surface Topography and Roughness